N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide
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Overview
Description
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide is a compound belonging to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Mechanism of Action
Target of Action
Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory properties . They are known to inhibit cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response.
Mode of Action
Based on the anti-inflammatory properties of similar benzothiazole derivatives, it can be inferred that n-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide might inhibit cox enzymes . These enzymes are responsible for converting arachidonic acid into pro-inflammatory mediators such as prostaglandins . By inhibiting these enzymes, the compound could potentially reduce inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the arachidonic acid pathway, given its potential inhibition of COX enzymes . The inhibition of these enzymes would prevent the conversion of arachidonic acid into pro-inflammatory mediators, thereby disrupting the inflammatory response.
Result of Action
Based on the anti-inflammatory properties of similar benzothiazole derivatives, it can be inferred that this compound might reduce inflammation by inhibiting the production of pro-inflammatory mediators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide typically involves the coupling of substituted 2-amino benzothiazoles with butyric acid derivatives. One common method includes the use of 2-amino-7-chloro-4-methoxybenzothiazole as a starting material, which is then reacted with butyric anhydride in the presence of a base such as potassium carbonate (K2CO3) to form the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions can be employed to enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of reduced amide derivatives
Substitution: Formation of substituted benzothiazole derivatives
Scientific Research Applications
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl) derivatives
Uniqueness
N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)butyramide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. The presence of the chloro and methoxy groups on the benzothiazole ring enhances its potential as a bioactive molecule .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2S/c1-3-4-9(16)14-12-15-10-8(17-2)6-5-7(13)11(10)18-12/h5-6H,3-4H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKYAYYDZMYOAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=NC2=C(C=CC(=C2S1)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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